molecular formula C23H23N5O2S B2624125 6-((5-((2,5-dimethylbenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852047-93-9

6-((5-((2,5-dimethylbenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2624125
CAS No.: 852047-93-9
M. Wt: 433.53
InChI Key: LTUSZGTXKOFHHZ-UHFFFAOYSA-N
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Description

6-((5-((2,5-dimethylbenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a combination of triazole and pyrimidine rings. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-((2,5-dimethylbenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation:

    Pyrimidine Ring Construction: The final step involves the formation of the pyrimidine ring, which can be synthesized through condensation reactions involving urea or thiourea derivatives.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure Control: Precise control of reaction temperatures and pressures to optimize product formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether group.

    Reduction: Reduction reactions could target the triazole or pyrimidine rings, potentially altering their electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural similarity to known bioactive molecules.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Incorporation into pharmaceutical formulations for targeted therapies.

Mechanism of Action

The mechanism of action of 6-((5-((2,5-dimethylbenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-((5-((2,5-dimethylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a different substitution pattern on the aromatic ring.

    6-((5-((2,5-dimethylbenzyl)thio)-4-(phenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group on the aromatic ring.

Uniqueness

The unique combination of functional groups and ring structures in 6-((5-((2,5-dimethylbenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-5-4-6-19(10-14)28-20(11-18-12-21(29)25-22(30)24-18)26-27-23(28)31-13-17-9-15(2)7-8-16(17)3/h4-10,12H,11,13H2,1-3H3,(H2,24,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUSZGTXKOFHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=C(C=CC(=C3)C)C)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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